2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a quinoline core, fluorine atoms, and a sulfonyl group
Preparation Methods
The synthesis of 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 4-fluorobenzenesulfonyl chloride: This intermediate is synthesized from 1-fluoro-4-iodobenzene through a series of reactions involving chlorination and sulfonation.
Formation of the quinoline core: The quinoline core is constructed through a cyclization reaction involving appropriate starting materials and catalysts.
Coupling reactions: The final compound is obtained by coupling the quinoline core with 4-fluorobenzenesulfonyl chloride and N-(2-methylphenyl)acetamide under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The presence of fluorine atoms and the sulfonyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and sulfonyl-containing molecules. Some examples are:
4-fluorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Quinoline derivatives: Compounds with a quinoline core that exhibit similar chemical properties and applications.
Sulfonyl-containing compounds: Molecules with sulfonyl groups that share similar reactivity and applications.
The uniqueness of 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O4S/c1-15-4-2-3-5-20(15)27-23(29)14-28-13-22(24(30)19-12-17(26)8-11-21(19)28)33(31,32)18-9-6-16(25)7-10-18/h2-13H,14H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRJANUQVTZTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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